2,4-Dimethylthioanisole
Overview
Description
2,4-Dimethylthioanisole is an organic compound with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol . It is a derivative of thioanisole, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylthioanisole can be synthesized through several methods. One common approach involves the methylation of thiophenol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired thioether .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthioanisole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the benzene ring can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,4-Dimethylthioanisole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2,4-Dimethylthioanisole exerts its effects involves its interaction with specific molecular targets. For instance, in oxidation reactions, the sulfur atom in the thioether group is the primary site of reactivity. The compound’s ability to undergo electrophilic aromatic substitution also highlights its potential to interact with various electrophiles, leading to the formation of diverse products .
Comparison with Similar Compounds
Thioanisole: The parent compound, lacking the methyl groups at the 2 and 4 positions.
2,4-Dimethylanisole: Similar structure but with an oxygen atom instead of sulfur.
4-Methylthioanisole: A derivative with a single methyl group at the 4 position.
Uniqueness: 2,4-Dimethylthioanisole is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s boiling point, solubility, and overall stability, making it distinct from its analogs .
Properties
IUPAC Name |
2,4-dimethyl-1-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKIVLPGGFVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308282 | |
Record name | 2,4-Dimethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34678-67-6 | |
Record name | NSC202926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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